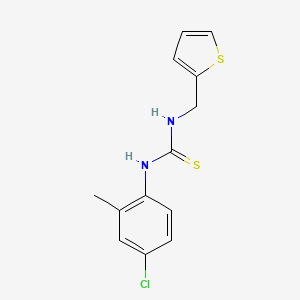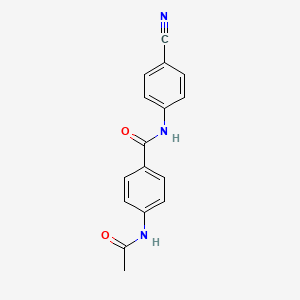
4-(acetylamino)-N-(4-cyanophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-(4-cyanophenyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 4-(acetylamino)-N-(4-cyanophenyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. Additionally, this compound has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and neuroprotection. This compound has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-(acetylamino)-N-(4-cyanophenyl)benzamide has several advantages for lab experiments. It exhibits high potency and selectivity, making it an ideal candidate for drug development. Additionally, this compound is stable under various conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 4-(acetylamino)-N-(4-cyanophenyl)benzamide. One potential area of research is the development of this compound-based drugs for cancer therapy. This compound has been found to exhibit promising results in inhibiting the growth of cancer cells, and its selectivity and potency make it an ideal candidate for drug development. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential therapeutic applications in neuroprotection and inflammation. Another potential area of research is the development of water-soluble derivatives of this compound, which could expand its potential applications in various assays.
Synthesis Methods
The synthesis of 4-(acetylamino)-N-(4-cyanophenyl)benzamide involves the reaction of 4-cyanophenyl isocyanate with N-acetylanthranilic acid in the presence of a base catalyst. This reaction leads to the formation of this compound, which can be purified by recrystallization. The purity of this compound can be determined by various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
4-(acetylamino)-N-(4-cyanophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising results in various scientific studies, including cancer research, inflammation research, and neuroprotection research. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-acetamido-N-(4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-14-8-4-13(5-9-14)16(21)19-15-6-2-12(10-17)3-7-15/h2-9H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXOYMHBQRAQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


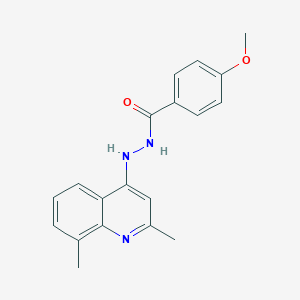
![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)
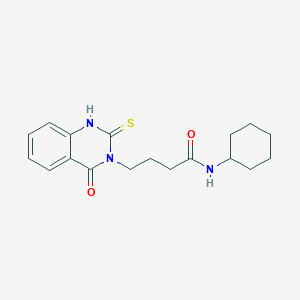

![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)


![methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)
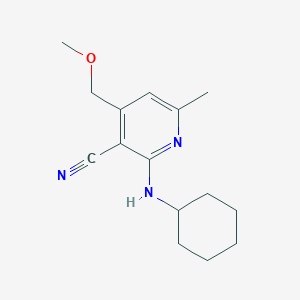
![methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5770623.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)
